Metirosine's primary function in research is to deplete catecholamines in the body. Catecholamines are a group of neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. Metiroseine works by inhibiting the enzyme tyrosine hydroxylase, which is the first and rate-limiting step in the biosynthesis of these catecholamines []. By blocking this enzyme, metirosine effectively reduces the production of these neurotransmitters, allowing researchers to study their roles in various physiological and neurological processes [].
Here are some specific research applications of metirosine:
Researchers use metirosine to investigate the role of dopamine in mood regulation, reward seeking, and movement disorders like Parkinson's disease []. By depleting dopamine, scientists can observe the behavioral changes associated with dopamine deficiency and assess the effectiveness of potential therapies [].
Metirosine can be used to study interactions between different neurotransmitters. By depleting dopamine or norepinephrine, researchers can observe how these changes affect the levels and activity of other neurotransmitters, providing insights into complex neural networks [].
Metirosine is sometimes used in the diagnosis and treatment of pheochromocytoma, a rare tumor of the adrenal gland that produces excess catecholamines. By depleting these hormones, metirosine can help control symptoms like hypertension and sweating, and also aid in the evaluation of the tumor's function [].
Metirosine, also known as alpha-methyl-para-tyrosine, is a pharmaceutical compound classified as a tyrosine hydroxylase inhibitor. Its primary function is to inhibit the conversion of the amino acid tyrosine to dihydroxyphenylalanine (DOPA), which is the first and rate-limiting step in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This mechanism makes metyrosine particularly useful in managing conditions characterized by excessive catecholamine production, such as pheochromocytoma, a rare tumor of the adrenal gland that leads to hypertension and other symptoms related to catecholamine excess .
Metirosine's mechanism of action revolves around its ability to inhibit tyrosine hydroxylase. By competitively binding to the enzyme's active site, it reduces the conversion of tyrosine to L-DOPA, leading to decreased catecholamine production []. This mechanism is valuable for studying the effects of catecholamine depletion in various research areas.
The main chemical reaction involving metyrosine is its competitive inhibition of the enzyme tyrosine hydroxylase. By binding to the active site of this enzyme, metyrosine prevents the conversion of tyrosine to DOPA. This inhibition results in decreased levels of catecholamines and their metabolites in the body. The chemical structure of metyrosine can be represented by the formula , indicating it contains a benzene ring conjugated to a propanoic acid .
Metyrosine exhibits significant biological activity by decreasing catecholamine synthesis. In patients with pheochromocytoma, administration of metyrosine can reduce catecholamine levels by 35% to 80%, as measured by urinary excretion of catecholamines and their metabolites. The drug is well absorbed from the gastrointestinal tract and crosses the blood-brain barrier, allowing it to exert effects on both peripheral and central nervous systems .
Metyrosine can be synthesized through several methods, typically involving modifications of tyrosine. One common approach includes:
Metirosine is primarily used in clinical settings for:
Metyrosine has been studied for its interactions with various drugs and biological systems. Notable interactions include:
Several compounds are structurally or functionally similar to metyrosine. Here’s a comparison highlighting their uniqueness:
Metyrosine stands out due to its specific application in reducing catecholamine synthesis rather than altering neurotransmitter uptake or metabolism.
Metirosine, chemically known as alpha-methyl-L-tyrosine, possesses a single stereogenic center located at the alpha-carbon (carbon-2) position of the amino acid backbone [1] [2]. This stereogenic center arises from the presence of four distinct substituent groups attached to the central carbon atom: an amino group (-NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and a para-hydroxybenzyl group (-CH₂-C₆H₄-OH) [1] [3].
The stereogenic center in metirosine represents an absolute configuration, meaning that the three-dimensional arrangement of atoms around this center is fixed and cannot be altered without breaking and reforming chemical bonds [4] [5]. This configuration is distinct from conformational changes that occur through rotation around single bonds. The presence of the additional methyl group at the alpha position, compared to the parent amino acid tyrosine, creates the asymmetric environment necessary for chirality [1] [6].
Table 1: Basic Structural Properties of Metirosine Stereoisomers
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₃ |
Molecular Weight (g/mol) | 195.22 |
Stereogenic Centers | 1/1 defined |
Optical Activity (S-isomer) | (-) levorotatory |
Optical Activity (R-isomer) | (+) dextrorotatory |
Configuration | Absolute stereochemistry |
CAS Number (S-isomer) | 672-87-7 |
CAS Number (R-isomer) | 672-86-6 |
The molecular structure of metirosine contains one defined stereocenter out of one possible stereocenter, as confirmed by multiple chemical databases [2] [7]. The stereochemistry is described as "absolute," indicating that the spatial arrangement of substituents is definitively established [2] [7].
The R and S isomers of metirosine represent enantiomeric forms that differ solely in the spatial arrangement of substituents around the stereogenic center [1] [8]. The S-isomer, also known as L-metirosine or (-)-α-methyl-L-tyrosine, corresponds to the pharmaceutically active form and carries the CAS number 672-87-7 [1] [3]. The R-isomer, designated as D-metirosine or (+)-α-methyl-D-tyrosine, has the CAS number 672-86-6 [9].
The structural distinction between these isomers follows the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature [4] [5]. In the S-configuration, when viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups (amino, carboxyl, and para-hydroxybenzyl) are arranged in a counterclockwise direction when ordered by decreasing priority [4]. Conversely, the R-configuration exhibits a clockwise arrangement of these same groups [4].
The SMILES notation clearly distinguishes between the two enantiomers: the S-isomer is represented as CC@(CC1=CC=C(O)C=C1)C(O)=O, while the R-isomer is denoted as CC@@(CC1=CC=C(O)C=C1)C(O)=O [2] [7]. The difference lies in the stereochemical descriptor, where @ indicates S-configuration and @@ indicates R-configuration.
Enantiomers of metirosine exhibit identical physical and chemical properties under achiral conditions, as is characteristic of all enantiomeric pairs [10] [11] [12]. Both R and S isomers possess the same molecular weight (195.22 g/mol), melting point, boiling point, density, and solubility in achiral solvents [10] [12]. This identity in physical properties stems from the fact that enantiomers have identical intermolecular forces and molecular interactions in achiral environments [10] [12].
Table 2: Physical Property Comparison of Metirosine Enantiomers
Property | S-Metirosine | R-Metirosine |
---|---|---|
Melting Point (°C) | Identical to R-isomer | Identical to S-isomer |
Boiling Point (°C) | Identical to R-isomer | Identical to S-isomer |
Density (g/mL) | Identical to R-isomer | Identical to S-isomer |
Solubility in Water | Identical to R-isomer | Identical to S-isomer |
Chemical Reactivity | Identical to R-isomer | Identical to S-isomer |
Intermolecular Forces | Identical to R-isomer | Identical to S-isomer |
Crystal Structure | Mirror image packing | Mirror image packing |
Thermal Stability | Identical to R-isomer | Identical to S-isomer |
The only measurable physical difference between the enantiomers lies in their optical activity [11] [12]. The S-isomer exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction (negative rotation), while the R-isomer demonstrates dextrorotatory behavior, rotating plane-polarized light clockwise (positive rotation) [11] [12]. The magnitude of rotation is identical for both isomers, but in opposite directions [12].
A racemic mixture of metirosine, known as racemetirosine, consists of equal proportions (50:50) of the R and S enantiomers [13] [14] [15]. This equimolar mixture is designated by the CAS number 658-48-0 and is characterized by the absence of optical activity, as the opposing rotations of the individual enantiomers cancel each other out [13] [14].
Table 3: Racemic Mixture Properties
Property | Value |
---|---|
Composition | 50:50 mixture of R and S enantiomers |
CAS Number | 658-48-0 |
Common Name | Racemetirosine |
Optical Activity | Optically inactive (0°) |
Melting Point | May differ from pure enantiomers |
Resolution Methods | Crystallization, chromatography, enzymatic |
Pharmaceutical Use | Under investigation |
Stereochemistry Designation | Racemic (±) |
The racemic form of metirosine presents unique challenges and opportunities in pharmaceutical applications [16] [15]. While the individual enantiomers may have different biological activities, the racemic mixture represents a potentially more cost-effective approach to synthesis [1] [16]. However, careful evaluation of each enantiomer's pharmacological properties is essential, as inactive enantiomers in racemic mixtures can sometimes produce adverse effects or interfere with the active enantiomer's efficacy [16].
Resolution of racemic metirosine into its constituent enantiomers can be achieved through several methods [14] [17]. Crystallization techniques exploit differences in crystal packing between diastereomeric salts formed with enantiomerically pure resolving agents [14] [17]. Chromatographic separation using chiral stationary phases provides another approach, with specialized columns such as CHIRALPAK ZWIX demonstrating effective separation of metirosine enantiomers [18] [17]. Enzymatic resolution methods utilize the stereoselective nature of certain enzymes to preferentially react with one enantiomer [17].
Metirosine belongs to a family of alpha-methylated amino acid derivatives and shares structural relationships with several biologically significant compounds [6] [19]. The most direct structural comparison is with its parent amino acid, tyrosine, from which metirosine differs by the addition of a single methyl group at the alpha position [1] [6] [19].
Table 4: Structural Comparison with Related Compounds
Compound | Molecular Formula | Structural Difference | Key Features |
---|---|---|---|
Tyrosine (L-form) | C₉H₁₁NO₃ | Parent amino acid | Para-hydroxyl phenyl group |
Metirosine (S-form) | C₁₀H₁₃NO₃ | Alpha-methyl substitution of tyrosine | Para-hydroxyl phenyl + alpha-methyl |
Phenylalanine (L-form) | C₉H₁₁NO₂ | Lacks hydroxyl group on benzene ring | Unsubstituted phenyl group |
Alpha-methyl-phenylalanine | C₁₀H₁₃NO₂ | Alpha-methyl substitution of phenylalanine | Unsubstituted phenyl + alpha-methyl |
The structural modification from tyrosine to metirosine has profound implications for biological activity [6] [20]. The addition of the alpha-methyl group creates steric hindrance around the amino acid backbone and alters the compound's interaction with enzymatic systems [6] [20]. This modification is particularly significant in the context of tyrosine hydroxylase inhibition, where metirosine acts as a competitive inhibitor by mimicking the natural substrate while preventing normal enzymatic processing [6] [20].
Comparison with phenylalanine and its alpha-methylated derivative reveals the importance of the para-hydroxyl group in metirosine's structure [6] [21]. While phenylalanine lacks the hydroxyl substituent on the benzene ring, both tyrosine and metirosine contain this functional group, which contributes to their distinct pharmacological properties [6] [21]. The alpha-methylation pattern is consistent across these derivatives, suggesting a common mechanism for introducing chirality and modifying biological activity [6] [20].